tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC17702208
Molecular Formula: C13H17BrN2O2S2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrN2O2S2 |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | tert-butyl N-[2-(5-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
| Standard InChI Key | PFLFDCLHMZPIGF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Br |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is tert-butyl N-[2-(5-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate . Alternative designations include:
Molecular Formula and SMILES Notation
The molecular formula C₁₃H₁₇BrN₂O₂S₂ reflects the presence of a bromine atom, two sulfur atoms, and a carbamate-protected amine group . The SMILES string CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Br encodes the compound’s connectivity, highlighting the tert-butyl group, ethyl linker, and brominated benzodithiazole ring .
InChIKey and Structural Uniqueness
The InChIKey PFLFDCLHMZPIGF-UHFFFAOYSA-N serves as a digital fingerprint for this molecule, enabling precise database searches . The compound’s uniqueness arises from its 1,3,2-benzodithiazol-2-yl core, which features a sulfur-nitrogen-sulfur (S-N-S) motif fused to a benzene ring substituted with bromine at the 5-position .
Structural Characteristics
2D and 3D Conformational Analysis
The benzodithiazole ring adopts a planar geometry due to aromatic stabilization, while the ethylcarbamate side chain introduces rotational flexibility (rotatable bond count = 5) . Density functional theory (DFT) calculations predict that the tert-butyl group adopts a staggered conformation to minimize steric hindrance .
Table 1: Key Structural Parameters
Electronic Properties
The bromine atom exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the benzodithiazole ring. This polarization enhances the compound’s susceptibility to nucleophilic aromatic substitution reactions at the 5-position .
Physicochemical Properties
Lipophilicity and Solubility
With an XLogP3 value of 3.7, the compound exhibits moderate lipophilicity, favoring partition into organic phases . The topological polar surface area (92.2 Ų) suggests limited membrane permeability, typical of carbamate-containing molecules .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 377.3 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Monoisotopic Mass | 375.99148 Da |
Stability and Reactivity
The carbamate group is prone to hydrolysis under acidic or basic conditions, yielding a primary amine and tert-butyl alcohol . The benzodithiazole ring remains stable up to 200°C, as inferred from analogs .
Synthetic Considerations
Retrosynthetic Analysis
While no explicit synthesis is documented for this compound, a plausible route involves:
-
Bromination of 2H-1,3,2-benzodithiazole at the 5-position.
-
Alkylation with 2-aminoethyl chloride to install the ethylamine side chain.
-
Carbamate formation using tert-butyloxycarbonyl (Boc) anhydride .
Challenges in Synthesis
-
Regioselectivity: Achieving monobromination at the 5-position requires careful control of reaction conditions .
-
Carbamate Protection: The Boc group may undergo premature cleavage if acidic catalysts are used .
Comparative Analysis with Fluoro Analog
The fluoro-substituted analog (PubChem CID 125425280, C₁₃H₁₇FN₂O₂S₂) provides insights into halogen effects :
Table 3: Bromo vs. Fluoro Derivatives
| Property | Bromo Derivative | Fluoro Derivative |
|---|---|---|
| Molecular Weight | 377.3 g/mol | 316.4 g/mol |
| XLogP3 | 3.7 | 3.1 |
| Hydrogen Bond Acceptors | 5 | 6 |
The bromo compound’s higher molecular weight and lipophilicity suggest enhanced bioavailability compared to its fluoro counterpart .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume